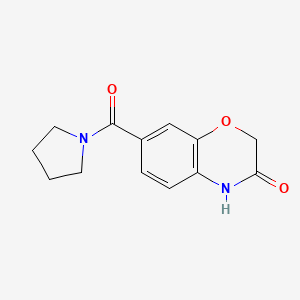
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as PBZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBZ is a heterocyclic compound that contains a benzoxazine ring and a pyrrolidine ring, making it a versatile molecule that can be used in many different ways.
Mécanisme D'action
The mechanism of action of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to scavenge free radicals and protect cells from oxidative damage. In terms of anticancer effects, 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments include its versatility, stability, and low toxicity. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be easily synthesized and modified to suit different experimental needs. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is also stable under various conditions, making it a reliable compound for use in experiments. The limitations of using 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments include its limited solubility in water and its potential interactions with other compounds.
Orientations Futures
There are several future directions for research on 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, including the development of new synthetic methods, the identification of new targets for 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, and the optimization of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one for specific applications. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has the potential to be used in various fields, including drug delivery, material science, and agriculture. Further research is needed to fully understand the mechanism of action of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential applications.
Méthodes De Synthèse
The synthesis of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be achieved through various methods, including the reaction of 2-aminophenol with ethyl acetoacetate to form 2-ethoxycarbonyl-3-hydroxyquinoline, which is then reacted with pyrrolidine-1-carbonyl chloride to produce 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. Another method involves the reaction of 2-aminophenol with ethyl acetoacetate and pyrrolidine in the presence of a catalyst to form 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one.
Applications De Recherche Scientifique
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
IUPAC Name |
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-8-18-11-7-9(3-4-10(11)14-12)13(17)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPERSYVLNNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)




